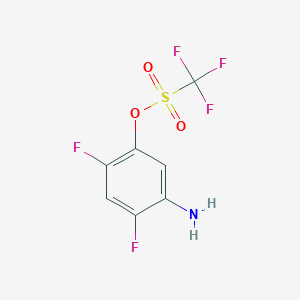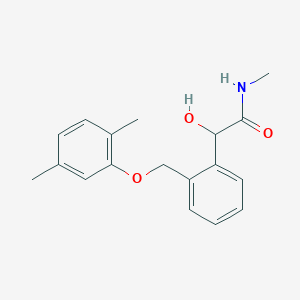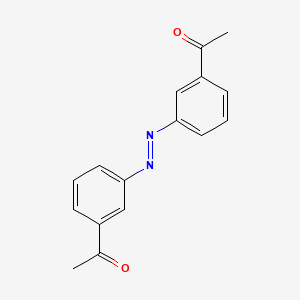
(S)-1-(6-Fluoropyridin-3-YL)ethanamine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of fluoropyridines. It is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring and an ethanamine group attached to the 3rd position. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine N-oxides, which can produce meta-fluorinated pyridines . The reaction conditions often involve moderate temperatures and the use of specific fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as fluorination, purification, and crystallization to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and receptor binding.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of (S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity, making it a valuable tool in biochemical studies. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- (6-Fluoropyridin-3-yl)methanamine dihydrochloride
- 2-(6-Fluoropyridin-3-yl)ethanimidamide hydrochloride
Uniqueness
(S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural uniqueness can influence its reactivity, binding properties, and overall utility in scientific research.
Propiedades
Fórmula molecular |
C7H10ClFN2 |
|---|---|
Peso molecular |
176.62 g/mol |
Nombre IUPAC |
(1S)-1-(6-fluoropyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |
Clave InChI |
CHJHJHBOTVQUFH-JEDNCBNOSA-N |
SMILES isomérico |
C[C@@H](C1=CN=C(C=C1)F)N.Cl |
SMILES canónico |
CC(C1=CN=C(C=C1)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)

![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)


![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)





![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)


